molecular formula C19H16ClFN4O2S B2862881 2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide CAS No. 941975-31-1

2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2862881
CAS No.: 941975-31-1
M. Wt: 418.87
InChI Key: YCFCQRYWNZLKOR-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a receptor critically involved in cell proliferation and survival signaling in hematopoietic cells. This compound demonstrates high efficacy against FLT3 with internal tandem duplication (ITD) mutations, which are among the most common molecular alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. The primary research application of this thiazole-carboxamide derivative is in the investigation of FLT3-ITD driven leukemogenesis and the evaluation of targeted therapeutic strategies. It functions by competitively binding to the ATP-binding pocket of the mutant FLT3 kinase, thereby inhibiting its autophosphorylation and subsequent downstream activation of key signaling pathways such as STAT5, MAPK/ERK, and PI3K/Akt. This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in FLT3-ITD-positive leukemic cell lines. Researchers utilize this compound extensively in vitro to elucidate the complex signaling networks downstream of oncogenic FLT3 and to study mechanisms of drug resistance that emerge during treatment. It serves as a critical tool for profiling the sensitivity of primary patient-derived AML blasts and for developing rational combination therapies to overcome resistance, making it an invaluable asset for preclinical oncology research and drug discovery efforts focused on hematological malignancies.

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2S/c1-11-16(17(26)22-10-12-5-7-14(21)8-6-12)28-19(23-11)25-18(27)24-15-4-2-3-13(20)9-15/h2-9H,10H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFCQRYWNZLKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The urea linkage is then introduced through a reaction with an isocyanate derivative. The final step involves the substitution of the phenyl groups with chlorine and fluorine atoms, which can be achieved using halogenation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea linkage or reduction of the thiazole ring.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between the target compound and analogs reported in the literature.

Key Observations:

Substituent Effects :

  • The 3-chlorophenyl group in the target compound is distinct from the 4-acetylphenyl (Compound 8) or trifluoromethylphenyl (Compounds 10d-e) groups in analogs. Chlorine’s electronegativity may enhance binding to hydrophobic pockets compared to acetyl or trifluoromethyl groups.
  • The 4-fluorobenzyl substituent in the target differs from the 2,4-dichlorobenzyl (Compound 1) and piperazinyl-ethyl ester (Compound 10f) groups. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to dichloro or piperazine derivatives.

Biological Implications: Compounds with 2,4-dichlorobenzyl groups (e.g., Compound 1) exhibit antiviral activity against flaviviruses, as reported in the source study . The target compound’s 4-fluorobenzyl group may offer a balance between activity and selectivity by avoiding the cytotoxicity associated with dichloro analogs.

Notes on Limitations and Discrepancies

Missing Data for Target Compound : Experimental data (e.g., melting point, bioactivity) for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and inferred properties.

Functional Group Trade-offs : While the 4-fluorobenzyl group may improve target specificity, its impact on bioavailability or potency remains speculative without direct assays.

Synthetic Challenges : The absence of synthesis details for the target compound limits insights into scalability or reproducibility.

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